molecular formula C5H10O4 B13819452 5-Deoxy-d-ribofuranose

5-Deoxy-d-ribofuranose

Cat. No.: B13819452
M. Wt: 134.13 g/mol
InChI Key: MKMRBXQLEMYZOY-SOOFDHNKSA-N
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Description

5-Deoxy-d-ribofuranose: is a deoxypentose sugar, which means it is a five-carbon sugar molecule that lacks an oxygen atom at one of its carbon positions. This compound is a key constituent of several nucleosides, which exhibit a variety of biological functions. For example, 5-deoxy-iodotubercidin is a nucleoside derivative of this compound and is known to be a good inhibitor of adenosine kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-deoxy-d-ribofuranose typically starts from D-ribose. One practical route involves the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside by reductive displacement employing hydride reagents. Subsequent total hydrolysis followed by acetylation leads to the formation of 1,2,3-tri-O-acetyl-5-deoxy-d-ribofuranose . Another method involves the acetylation of a triol compound using acetic anhydride in pyridine to obtain tri-O-acetyl-5-deoxy-d-ribofuranose .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. For example, the stereoselective preparation and separation of tri-O-acetyl-5-deoxy-β-D-ribofuranose can be achieved through a highly stereoselective acetylation step of 1-methylacetonide .

Chemical Reactions Analysis

Types of Reactions: 5-Deoxy-d-ribofuranose undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Commonly involves the reduction of carbonyl groups to hydroxyl groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-deoxy-d-ribofuranose and its derivatives often involves the inhibition of specific enzymes. For example, 5-deoxy-iodotubercidin inhibits adenosine kinase, which plays a role in the regulation of adenosine levels in cells. This inhibition can lead to anti-inflammatory effects . The molecular targets and pathways involved typically include nucleoside and nucleotide metabolism pathways .

Comparison with Similar Compounds

    2-Deoxy-d-ribose: Another deoxypentose sugar, but with the oxygen atom missing at the 2-position instead of the 5-position.

    D-Ribose: The parent compound from which 5-deoxy-d-ribofuranose is derived, containing all hydroxyl groups.

Uniqueness: this compound is unique due to its specific deoxygenation at the 5-position, which imparts different chemical and biological properties compared to other deoxypentoses. This uniqueness makes it valuable in the synthesis of specific nucleoside analogs and therapeutic agents .

Properties

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

(3R,4S,5R)-5-methyloxolane-2,3,4-triol

InChI

InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5?/m1/s1

InChI Key

MKMRBXQLEMYZOY-SOOFDHNKSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C(O1)O)O)O

Canonical SMILES

CC1C(C(C(O1)O)O)O

Origin of Product

United States

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